1-(Benzyloxy)-3-bromo-5-chlorobenzene
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance and odor .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves using techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Catalytic Activation and Substitution Reactions
Studies have explored the activation and substitution reactions of haloarenes, including those structurally similar to 1-(Benzyloxy)-3-bromo-5-chlorobenzene, demonstrating their utility in synthesizing complex organic molecules. For example, a study highlighted the selective ortho C−H activation of haloarenes by an electron-rich iridium(I) complex without C−halogen bond activation, emphasizing the potential for regioselective modifications of such compounds (Ben-Ari et al., 2006).
Catalytic Oxidation for Environmental Applications
Research on the catalytic oxidation of chlorinated benzenes, which are structurally related to the compound , over V2O5/TiO2 catalysts has provided insights into the degradation of environmental pollutants. These studies offer a basis for the potential use of this compound in environmental remediation processes, highlighting how chlorine substituents affect the oxidation rates and pathways (Wang et al., 2015).
Material Science and Organic Electronics
The synthesis and characterization of compounds derived from or related to this compound have implications in material science, particularly in the development of organic electronic materials. Studies on ethynylferrocene compounds with bromobenzene derivatives have shown the potential for these compounds in creating materials with specific electronic properties, such as reversible oxidations indicative of interesting electron transfer capabilities (Fink et al., 1997).
Mechanism of Action
Mode of Action
- Monobenzone inhibits melanin production by interfering with the polymerization of oxidation products of tyrosine and dihydroxyphenyl compounds. Specifically, it prevents the formation of melanin by melanocytes. When applied topically to the skin, Monobenzone selectively removes color from normal skin surrounding vitiligo-affected areas. The depigmenting effect occurs gradually over one to four months as existing melanin is lost through normal skin turnover .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-3-chloro-5-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKROBCVIFMCNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682115 | |
Record name | 1-(Benzyloxy)-3-bromo-5-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187966-48-8 | |
Record name | 1-Bromo-3-chloro-5-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187966-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Benzyloxy)-3-bromo-5-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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